2-Mercaptonicotinamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

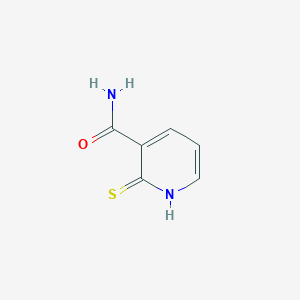

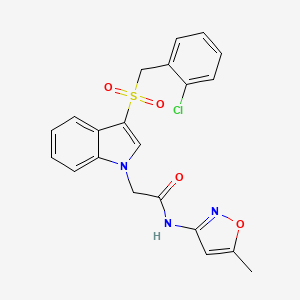

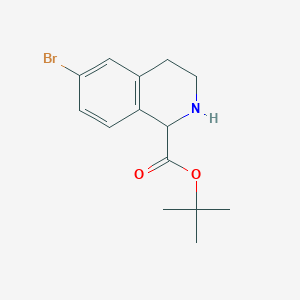

2-Mercaptonicotinamide is a compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a thiol group, which is a functional group containing a sulfur-hydrogen bond, attached to a nicotinamide structure. This unique combination of functional groups allows for a range of chemical reactivity and interactions that can be harnessed for different purposes.

Synthesis Analysis

The synthesis of derivatives of 2-mercaptonicotinic acid has been reported, such as the novel triphenyltin(IV) derivative synthesized and characterized using techniques like elemental analysis, NMR, and FT-IR spectroscopy. The crystal structure of this compound was determined through single crystal X-ray diffraction analysis, revealing the presence of two triphenyltin moieties linked by a doubly de-protonated 2-mercaptonicotinic acid .

Molecular Structure Analysis

The molecular structure of the triphenyltin(IV) derivative of 2-mercaptonicotinic acid shows a pentacoordinated Ph3SnXY system with an axial-equatorial arrangement of the phenyl groups at the tin center. This structure is significant as it influences the compound's reactivity and its potential interactions with biological systems or other chemical entities .

Chemical Reactions Analysis

The chemical reactivity of 2-mercaptonicotinic acid derivatives is highlighted by their potent in vitro cytotoxicity against sarcoma cancer cells. This suggests that the thiol group in the 2-mercaptonicotinic acid framework can be utilized to create compounds with significant biological activity, potentially leading to new therapeutic agents .

Physical and Chemical Properties Analysis

The modification of chitosan with 6-mercaptonicotinamide has been shown to significantly enhance its mucoadhesive properties, making it a promising excipient for drug delivery systems. The thiolated chitosan exhibits a pH-independent reactivity of the thiol group and introduces a hydrophobic entity into the polymer. This modification not only increases mucoadhesion but also alters the water uptake of the polymer, which can be beneficial for controlled release applications. Additionally, the modified chitosan demonstrates improved biodegradability .

Furthermore, the immobilization of 2-mercaptonicotinic acid on alumina phases has been studied for the selective separation, extraction, and preconcentration of metal ions like lead(II) and copper(II). The modified alumina phases exhibit strong affinity and selectivity for these metal ions, which is advantageous for applications in environmental analysis and remediation .

Aplicaciones Científicas De Investigación

Propiedades antioxidantes y antiinflamatorias

2-MNA exhibe efectos antioxidantes y antiinflamatorios. Elimina los radicales libres, protegiendo las células del daño oxidativo. Los investigadores han explorado su potencial en el manejo de enfermedades relacionadas con el estrés oxidativo, como los trastornos neurodegenerativos y las afecciones cardiovasculares .

Terapia contra el cáncer

Los estudios sugieren que 2-MNA puede inhibir el crecimiento tumoral. Interfiere con el metabolismo de las células cancerosas al inhibir las enzimas involucradas en la degradación del triptófano. Esta interrupción afecta los mecanismos de evasión inmunitaria, lo que la convierte en una candidata prometedora para la inmunoterapia contra el cáncer .

Agente radioprotector

2-MNA tiene propiedades radioprotectoras, protegiendo los tejidos sanos durante la radioterapia. Mejora los mecanismos de reparación del ADN y reduce el daño inducido por la radiación. Los investigadores investigan su uso en pacientes con cáncer que se someten a radioterapia .

Tratamiento de la xerostomía

Los conjugados de quitosano-tioglicólico-mercaptonicotinamida, sintetizados mediante el acoplamiento de ácido quitosano-tioglicólico con 6-mercaptonicotinamida, muestran características mejoradas de hinchamiento y cohesión. Estos derivados son prometedores para el tratamiento de la xerostomía .

Trastornos neurológicos

Debido a sus efectos antiinflamatorios, 2-MNA se está explorando para la neuroprotección. Puede mitigar la neuroinflamación y el estrés oxidativo en afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Trastornos metabólicos

La investigación indica que 2-MNA modula el metabolismo del triptófano, afectando las vías relacionadas con las enfermedades metabólicas. Puede tener implicaciones en el manejo de la obesidad, la diabetes y el síndrome metabólico .

Cicatrización de heridas y reparación de tejidos

Los apósitos para heridas a base de quitosano que incorporan 2-MNA podrían mejorar la regeneración tisular. Las propiedades antiinflamatorias y antioxidantes del compuesto promueven la cicatrización de heridas .

Sistemas de administración de fármacos

Los derivados de quitosano, incluidos los conjugados de 2-MNA, se han investigado para la administración de fármacos. Sus propiedades mucoadhesivas mejoran el tiempo de residencia del fármaco y la liberación controlada en los sitios mucosos .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that the compound is involved in the synthesis of biologically and medicinally relevant compounds . .

Result of Action

As the compound is involved in the synthesis of biologically and medicinally relevant compounds , it is likely to have significant effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Mercaptonicotinamide is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound is recommended to be stored at room temperature , suggesting that temperature could affect its stability.

Análisis Bioquímico

Biochemical Properties

It is known that mercapto compounds, like 2-Mercaptoethanol, can act as biological antioxidants by scavenging hydroxyl radicals . They are also used to reduce disulfide bonds, which can disrupt the tertiary and quaternary structure of proteins

Cellular Effects

The specific cellular effects of 2-Mercaptonicotinamide are currently unknown due to the lack of experimental data. Mercapto compounds are known to have significant effects on cells. For instance, 2-Mercaptoethanol has been found to enhance the proliferation and survival of mesenchymal stem cells at higher passage numbers . It is possible that 2-Mercaptonicotinamide might have similar effects on cell function, but this needs to be confirmed through experimental studies.

Molecular Mechanism

As a mercapto compound, it may interact with biomolecules through its sulfur atom, potentially forming disulfide bonds or acting as an antioxidant

Temporal Effects in Laboratory Settings

It is known that the effects of certain biochemical compounds can change over time due to various factors such as degradation, metabolic processing, and changes in cellular conditions

Metabolic Pathways

The metabolic pathways involving 2-Mercaptonicotinamide are not well-characterized. Metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product . Understanding the metabolic pathways of 2-Mercaptonicotinamide could provide insights into its interactions with enzymes or cofactors, effects on metabolic flux, and changes in metabolite levels.

Transport and Distribution

Understanding how 2-Mercaptonicotinamide is transported and distributed can provide insights into its interactions with transporters or binding proteins, as well as its effects on localization or accumulation .

Subcellular Localization

Subcellular localization refers to the specific location of a molecule within a cell, which can influence its activity or function . Understanding the subcellular localization of 2-Mercaptonicotinamide could provide insights into its effects on cellular processes and functions.

Propiedades

IUPAC Name |

2-sulfanylidene-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGLQVHQUBWDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)

![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)

![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)